Alkene Reactivity of Benzylium vs. Benzhydryl Cation in Solution
The reactivity of benzylium toward alkenes was quantified via pulse radiolysis and compared directly to the benzhydryl cation. Second-order rate constants for benzylium reactions with alkenes in 1,2-dichloroethane solution span a wide dynamic range [1][2].
| Evidence Dimension | Second-order rate constant (k₂) for reaction with alkenes |
|---|---|
| Target Compound Data | 8.7 × 10⁵ to 1.0 × 10⁹ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Benzhydryl cation (Ph₂CH⁺) vs. alkenes |
| Quantified Difference | Benzylium rate constants range over 3 orders of magnitude depending on the alkene; comparison with benzhydryl cation is explicitly made [1][2]. |
| Conditions | 1,2-Dichloroethane solution, pulse radiolysis technique |
Why This Matters
This data is critical for selecting benzylium as a model initiator or monomer in mechanistic studies of cationic vinyl polymerization.
- [1] Jones, R. L.; Dorfman, L. M. Reactivity of benzyl cation and of benzhydryl cation with alkenes in solution: initiation step in cationic polymerization. INIS Report, 1978. View Source
- [2] INIS. Study of the formation and reactivity of organic cations in solution by the pulse radiolysis method. 1978. View Source
